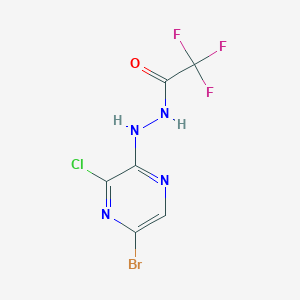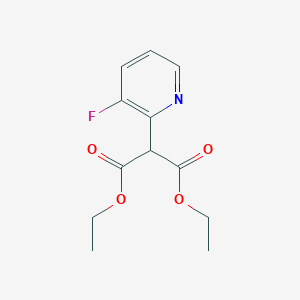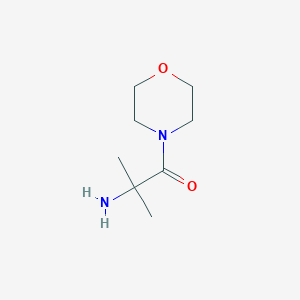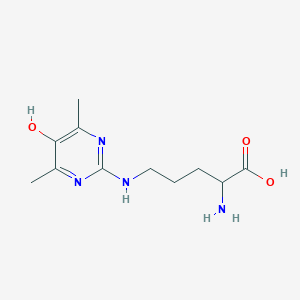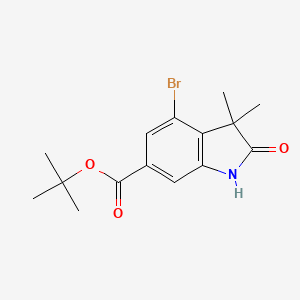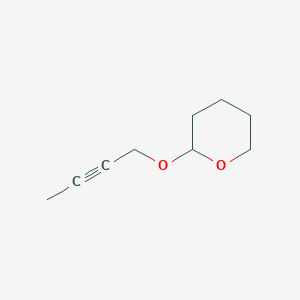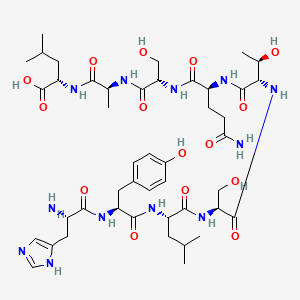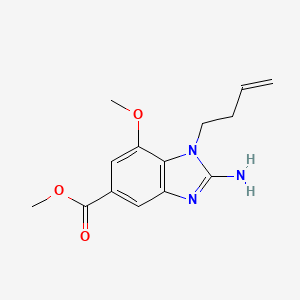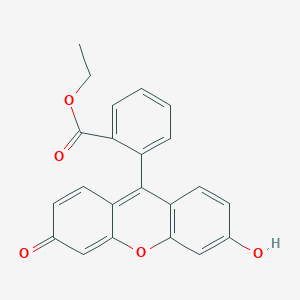
Ethyl 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoate is a chemical compound that belongs to the xanthene dye family. It is known for its vibrant color and is used in various scientific and industrial applications. The compound has a molecular formula of C22H16O5 and a molecular weight of 360.36 g/mol .
Vorbereitungsmethoden
The synthesis of ethyl 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoate involves a two-step process . The first step is the preparation of 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid by reacting an open-form fluorescein in a 1.0 M sodium hydroxide solution at 100°C for 4 hours . The second step involves the formation of the corresponding ester using anhydrous ethanol . This method is efficient and yields a high amount of the desired product .
Analyse Chemischer Reaktionen
Ethyl 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium hydroxide, anhydrous ethanol, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoate has a wide range of scientific research applications. It is used as a fluorescent dye in biological and chemical research due to its ability to emit light when exposed to certain wavelengths . This property makes it useful in imaging and diagnostic applications . Additionally, it is used as a corrosion inhibitor in industrial applications, protecting metals from degradation in acidic environments .
Wirkmechanismus
The mechanism of action of ethyl 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoate involves its ability to interact with molecular targets and pathways in biological systems . As a fluorescent dye, it binds to specific molecules and emits light, allowing researchers to visualize and track biological processes . In industrial applications, it adsorbs onto metal surfaces, forming a protective layer that prevents corrosion .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoate is similar to other xanthene dyes, such as mthis compound and 2-(6-hydroxy-3-oxo-xanthen-9-yl)benzoic acid . its unique ester group provides distinct properties, such as improved solubility and stability . This makes it more suitable for certain applications compared to its analogs .
Eigenschaften
CAS-Nummer |
72616-76-3 |
|---|---|
Molekularformel |
C22H16O5 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
ethyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate |
InChI |
InChI=1S/C22H16O5/c1-2-26-22(25)16-6-4-3-5-15(16)21-17-9-7-13(23)11-19(17)27-20-12-14(24)8-10-18(20)21/h3-12,23H,2H2,1H3 |
InChI-Schlüssel |
QYWVDKQDWYTJNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)-2-trityloxyethanone](/img/structure/B13903422.png)
![3-(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B13903428.png)
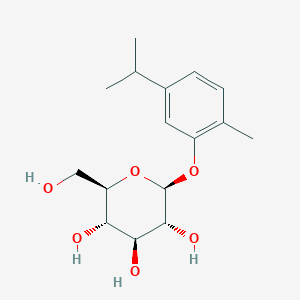

![hemi(oxalic acid);(5R)-2-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B13903450.png)
